molecular formula C20H19N5OS B2760937 N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097864-80-5

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2760937
CAS No.: 2097864-80-5
M. Wt: 377.47
InChI Key: HRYIAJNFWJUTGZ-UHFFFAOYSA-N
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Description

The compound N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a benzothiadiazole core linked to a substituted pyrazole moiety via an ethyl-carboxamide bridge.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-13-19(15-6-4-3-5-7-15)14(2)25(22-13)11-10-21-20(26)16-8-9-17-18(12-16)24-27-23-17/h3-9,12H,10-11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYIAJNFWJUTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC3=NSN=C3C=C2)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. This can be achieved by reacting hydrazine with appropriate ketones or aldehydes under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of various substituted pyrazole and benzothiadiazole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic properties.

Medicine: Research has explored its use in drug discovery, particularly for its potential therapeutic effects in treating diseases such as malaria and leishmaniasis.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name/ID Core Structure Substituents/Modifications Hypothesized Biological Activity Reference
Target Compound Benzothiadiazole Ethyl-linked 3,5-dimethyl-4-phenylpyrazole Kinase inhibition (inferred)
N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide Benzothiadiazole + Thiazole Thiazole ring replaces ethyl chain in pyrazole linkage Altered electronic properties
N′-[(E)-(3,5-Dimethyl-1-phenylpyrazol-4-yl)methylene]-3-(4-ethylphenyl)pyrazole-5-carbohydrazide Pyrazole-carbohydrazide Hydrazide group replaces carboxamide; 4-ethylphenyl substituent Improved metabolic stability?
H-89 (Isoquinoline sulfonamide derivative) Isoquinoline sulfonamide Bromocinnamylamine side chain Protein kinase A (PKA) inhibition
3-(Aryl)-4,5-dihydropyrazoline-1-carbothioamides Dihydropyrazoline Carbothioamide group (C=S) instead of carboxamide (C=O); dichlorophenylmethoxy substituents Enhanced lipophilicity

Functional Implications of Structural Variations

Core Heterocycle Modifications
  • Benzothiadiazole vs. Isoquinoline Sulfonamide: The target compound’s benzothiadiazole core may confer distinct π-π stacking interactions compared to the isoquinoline sulfonamide in H-89 .
  • Thiazole vs. Ethyl Linkers : The thiazole-containing analog (CAS 1421516-26-8) introduces a rigid, planar heterocycle, which could restrict conformational flexibility compared to the ethyl linker in the target compound, possibly altering target selectivity .
Functional Group Replacements
  • Carboxamide (C=O) vs. The target compound’s carboxamide may offer a balance between bioavailability and metabolic stability .
  • Hydrazide vs. Carboxamide : The carbohydrazide analog (CAS 1285530-87-1) introduces a hydrazine group, which could enhance hydrogen bonding but increase susceptibility to oxidative degradation compared to the carboxamide .
Substituent Effects
  • Dichlorophenylmethoxy Groups : Present in ’s dihydropyrazoline derivatives, these substituents introduce halogenated aromatic systems, which are common in antimicrobial agents but may increase toxicity risks .

Research Findings and Hypotheses

Kinase Inhibition Potential

The pyrazole-ethyl group may confer selectivity for tyrosine kinases over serine/threonine kinases.

Pharmacokinetic Properties

  • Solubility : The carboxamide group likely improves aqueous solubility compared to thioamide analogs () .
  • Metabolic Stability : The absence of hydrazide or thioamide groups in the target compound may reduce susceptibility to enzymatic degradation compared to CAS 1285530-87-1 and dihydropyrazoline derivatives .

Biological Activity

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic compound that exhibits various biological activities due to its unique structural features. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{20}N_{4}O_{2}S. Its structure includes a pyrazole ring substituted with a phenyl group and an ethyl linker connected to a benzothiadiazole moiety. The presence of the carboxamide functional group enhances its solubility and potential for biological interactions.

Structural Formula

N 2 3 5 dimethyl 4 phenyl 1H pyrazol 1 yl ethyl 2 1 3 benzothiadiazole 5 carboxamide\text{N 2 3 5 dimethyl 4 phenyl 1H pyrazol 1 yl ethyl 2 1 3 benzothiadiazole 5 carboxamide}

Antimicrobial Activity

Research has shown that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. In one study, derivatives similar to N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole were tested against various bacterial strains. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazoleP. aeruginosa16

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been well documented. N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole has shown potential in reducing inflammation in animal models. In a controlled experiment involving induced inflammation in rats, the compound significantly decreased inflammatory markers compared to the control group.

Results from Anti-inflammatory Studies

Treatment GroupInflammatory Marker Reduction (%)
Control0
N-[2-(3,5-dimethyl...]-2,1,3-benzothiadiazole45

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism appears to involve the activation of caspase pathways.

Apoptosis Induction Study

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa1070
MCF71565

The biological activity of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole is attributed to its ability to interact with specific molecular targets in cells. Molecular docking studies suggest that it may inhibit key enzymes involved in inflammation and cancer progression.

Molecular Docking Findings

In silico studies have indicated strong binding affinity with targets such as COX enzymes and certain kinases involved in cancer cell proliferation.

Q & A

Q. What are the established synthetic routes for N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide?

The synthesis typically involves coupling a pyrazole-ethylamine intermediate with a benzothiadiazole-carboxylic acid derivative. A common method utilizes nucleophilic substitution or amide bond formation under mild basic conditions (e.g., K₂CO₃ in DMF at room temperature) . For analogous compounds, multi-step procedures starting from substituted pyrazoles and benzothiadiazole precursors have been reported, with purification via column chromatography and recrystallization .

Q. Which analytical techniques are critical for structural confirmation?

  • X-ray crystallography : Refinement using SHELX software (e.g., SHELXL) ensures precise determination of bond lengths, angles, and stereochemistry .
  • Spectroscopy : IR confirms functional groups (e.g., amide C=O stretch), while ¹H/¹³C NMR identifies proton environments and carbon frameworks .
  • Elemental analysis : Validates purity by comparing calculated vs. experimental C, H, N, S content .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Systematic screening of reaction parameters is essential:

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling reactions .
  • Catalysts : Transition-metal catalysts (e.g., Pd for cross-couplings) may improve efficiency in precursor synthesis .
  • Temperature : Elevated temperatures (50–80°C) accelerate reaction kinetics but may require inert atmospheres to prevent decomposition .
  • Workflow : Parallel small-scale reactions (e.g., 24-well plates) allow rapid optimization .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Re-evaluate docking models : Adjust force fields or solvent parameters in software like AutoDock to better reflect experimental conditions .
  • Validate target engagement : Use orthogonal assays (e.g., SPR, ITC) to confirm binding affinities .
  • Check compound integrity : Reanalyze purity via HPLC and crystallography to rule out degradation or polymorphism .

Q. What strategies are effective for studying interactions with biological targets?

  • Molecular docking : Predict binding modes using the benzothiadiazole moiety as a key pharmacophore; compare with co-crystallized ligands in PDB databases .
  • In vitro assays : Measure IC₅₀ values against enzymes (e.g., kinases) using fluorescence-based or radiometric assays .
  • Structural biology : Solve co-crystal structures with targets (e.g., using SHELX for refinement) to identify critical interactions .

Q. How can derivatives be designed to enhance pharmacological properties?

  • Structure-activity relationship (SAR) : Modify the pyrazole’s phenyl substituent or benzothiadiazole’s electron-withdrawing groups to tune solubility and potency .
  • Bioisosteric replacement : Substitute the amide linker with sulfonamide or urea groups to improve metabolic stability .
  • Prodrug strategies : Introduce hydrolyzable esters or phosphates to enhance bioavailability .

Data Analysis and Reporting

Q. What methodologies are recommended for resolving crystallographic data inconsistencies?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • High-resolution datasets : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution and reduce noise .
  • Validation tools : Employ Rfree and ClashScore metrics to ensure model accuracy .

Q. How should researchers document spectroscopic data for reproducibility?

Tabulate key peaks in standardized formats:

Technique Key Signals Reference
¹H NMR (DMSO-d₆)δ 8.2 (s, 1H, benzothiadiazole), δ 2.1 (s, 6H, pyrazole-CH₃)
IR (cm⁻¹)1680 (C=O), 1520 (C=N)

Notes for Rigorous Research

  • Avoid reliance on commercial databases (e.g., BenchChem); prioritize peer-reviewed synthesis protocols and crystallographic data from sources like PubChem .
  • Cross-validate biological findings using multiple assays and independent replicates to mitigate false positives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.